molecular formula C11H8F3N B8184810 1-Amino-6-(trifluoromethyl)naphthalene

1-Amino-6-(trifluoromethyl)naphthalene

Cat. No.: B8184810
M. Wt: 211.18 g/mol
InChI Key: NDEGLSQZGJIGQG-UHFFFAOYSA-N
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Description

1-Amino-6-(trifluoromethyl)naphthalene is a fluorinated aromatic amine with the molecular formula C11H8F3N. This compound is characterized by the presence of an amino group at the first position and a trifluoromethyl group at the sixth position on a naphthalene ring. The trifluoromethyl group imparts unique chemical properties, making this compound valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-6-(trifluoromethyl)naphthalene can be synthesized through several methods. One common approach involves the trifluoromethylation of 1-amino-naphthalene using trifluoromethylating agents under controlled conditions. Another method includes the direct amination of 6-(trifluoromethyl)naphthalene .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors where the aforementioned synthetic routes are optimized for yield and purity. The reaction conditions are carefully controlled to ensure the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-6-(trifluoromethyl)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Amino-6-(trifluoromethyl)naphthalene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein labeling.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-6-(trifluoromethyl)naphthalene involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate enzyme activity and influence cellular pathways .

Comparison with Similar Compounds

  • 1-Amino-5-(trifluoromethyl)naphthalene
  • 1-Amino-7-(trifluoromethyl)naphthalene
  • 1-Amino-8-(trifluoromethyl)naphthalene

Comparison: 1-Amino-6-(trifluoromethyl)naphthalene is unique due to the specific positioning of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. Compared to its analogs, this compound exhibits distinct properties that make it particularly valuable in certain applications .

Properties

IUPAC Name

6-(trifluoromethyl)naphthalen-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N/c12-11(13,14)8-4-5-9-7(6-8)2-1-3-10(9)15/h1-6H,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDEGLSQZGJIGQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(F)(F)F)C(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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